2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an oxazolo-pyridinylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenol with propionic acid under basic conditions, using catalysts such as triethylamine or potassium carbonate . The resulting intermediate is then reacted with 2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenylamine to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of agrochemicals, dyes, and optical brighteners.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects. For instance, it may interfere with DNA replication and protein synthesis, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Known for its use as a herbicide.
2-(2,4-Dichlorophenoxy)methyl-1,3,4-oxadiazole: Exhibits significant cytotoxicity and is used in anticancer research.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potent biological activities. Its ability to undergo various chemical reactions and its effectiveness in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C22H17Cl2N3O3 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-12-10-14(22-27-20-19(30-22)4-3-9-25-20)5-7-17(12)26-21(28)13(2)29-18-8-6-15(23)11-16(18)24/h3-11,13H,1-2H3,(H,26,28) |
InChI Key |
RWVXDIVSBZZHTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.